molecular formula C54H64Si B15075894 Octadecyltris(2-biphenylyl)silane

Octadecyltris(2-biphenylyl)silane

Cat. No.: B15075894
M. Wt: 741.2 g/mol
InChI Key: BSTCCBHFPOZSQR-UHFFFAOYSA-N
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Description

Octadecyltris(2-biphenylyl)silane: is a unique organosilicon compound with the molecular formula C54H64Si and a molecular weight of 741.198 g/mol . This compound is characterized by its long octadecyl chain and three biphenyl groups attached to a silicon atom, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadecyltris(2-biphenylyl)silane typically involves the reaction of octadecyltrichlorosilane with biphenyl lithium reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The process involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Octadecyltris(2-biphenylyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Octadecyltris(2-biphenylyl)silane is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with tailored properties .

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It is also explored for drug delivery applications due to its ability to form stable complexes with various drugs .

Industry: In the industrial sector, this compound is employed as a coupling agent in the production of adhesives, sealants, and coatings. Its hydrophobic nature makes it suitable for creating water-repellent surfaces .

Mechanism of Action

The mechanism of action of Octadecyltris(2-biphenylyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, forming siloxane bonds. This interaction enhances the adhesion and stability of the compound on different materials. The biphenyl groups provide additional stability and hydrophobicity, making it effective in various applications .

Comparison with Similar Compounds

  • Octadecyltris(2-cyclohexylethyl)silane
  • Octadecyltris(4-chlorophenyl)silane
  • Octadecyltris(3-chlorophenyl)silane
  • Dodecyltris(2-biphenylyl)silane
  • Octadecyltris(3-fluorophenyl)silane
  • Tetrakis(4-biphenylyl)silane
  • (2-biphenylyl)tris(decyl)silane
  • Tris(2-biphenyl)silane
  • Tris(3-biphenylyl)silane
  • Chlorotri(2-biphenylyl)silane

Uniqueness: Octadecyltris(2-biphenylyl)silane stands out due to its combination of a long octadecyl chain and three biphenyl groups. This unique structure imparts exceptional hydrophobicity and stability, making it suitable for a wide range of applications compared to its counterparts .

Properties

Molecular Formula

C54H64Si

Molecular Weight

741.2 g/mol

IUPAC Name

octadecyl-tris(2-phenylphenyl)silane

InChI

InChI=1S/C54H64Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-32-45-55(52-42-29-26-39-49(52)46-33-20-17-21-34-46,53-43-30-27-40-50(53)47-35-22-18-23-36-47)54-44-31-28-41-51(54)48-37-24-19-25-38-48/h17-31,33-44H,2-16,32,45H2,1H3

InChI Key

BSTCCBHFPOZSQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C1=CC=CC=C1C2=CC=CC=C2)(C3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C6

Origin of Product

United States

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